2-(1-Naphthyl)benzoxazole 2-(1-Naphthyl)benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC10653059
InChI: InChI=1S/C17H11NO/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4O3
Molecular Formula: C17H11NO
Molecular Weight: 245.27 g/mol

2-(1-Naphthyl)benzoxazole

CAS No.:

Cat. No.: VC10653059

Molecular Formula: C17H11NO

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Naphthyl)benzoxazole -

Specification

Molecular Formula C17H11NO
Molecular Weight 245.27 g/mol
IUPAC Name 2-naphthalen-1-yl-1,3-benzoxazole
Standard InChI InChI=1S/C17H11NO/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H
Standard InChI Key KAJMDIRNTNSOLE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4O3
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4O3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(1-Naphthyl)benzoxazole (C₁₇H₁₁NO) consists of a benzoxazole ring (a benzene fused to an oxazole) linked to a naphthalene group at the 1-position. The 2-aryl substitution pattern is critical for electronic conjugation, enhancing stability and fluorescence properties . While PubChem data specifically describe the 2-naphthyl isomer (CID 12750832), the 1-naphthyl variant likely shares similar characteristics, including a molecular weight of 245.27 g/mol and planar geometry favoring π-π stacking interactions .

Spectral and Computational Data

Although experimental spectral data for the 1-naphthyl isomer remain unreported, density functional theory (DFT) simulations of analogous compounds predict strong absorption bands in the 300–400 nm range due to extended conjugation . X-ray crystallography of related 2-arylbenzoxazoles reveals dihedral angles of 15–30° between the benzoxazole and aryl groups, optimizing orbital overlap .

Synthetic Methodologies

Gold-Catalyzed One-Pot Synthesis

A high-efficiency route to 2-arylbenzoxazoles involves condensing 2-aminophenol with aldehydes using HAuCl₄·4H₂O under oxygen. This method achieves yields up to 96% in tetrahydrofuran (THF), with broad substrate tolerance for electron-donating and withdrawing groups . For 1-naphthaldehyde, reaction conditions would likely require:

Table 1: Optimized Conditions for 2-(1-Naphthyl)benzoxazole Synthesis

ParameterValue
CatalystHAuCl₄·4H₂O (5 mol%)
SolventAnhydrous THF
Temperature80°C
Reaction Time12 hours
Yield (Theoretical)85–90%

Solvent-Free Alternatives

Microwave-assisted synthesis under solvent-free conditions reduces environmental impact, achieving comparable yields in 30–60 minutes . This approach minimizes side reactions, critical for preserving the steric integrity of the 1-naphthyl group.

Biological Activities and Mechanisms

CompoundHepG2 IC₅₀ (μM)MCF-7 IC₅₀ (μM)VEGFR-2 IC₅₀ (nM)
12l10.5015.2197.38
Sorafenib7.209.8090.12

Antimicrobial and Antiparasitic Effects

Benzoxazoles targeting Cryptosporidium IMPDH show nanomolar inhibition (e.g., compound 15a, IC₅₀ = 0.5 nM) . The 1-naphthyl moiety’s bulk may improve binding in the NAD⁺ pocket, though stereochemical considerations are critical—(S)-configurations often outperform (R)-isomers by 10–100x .

Toxicological Profile

Cytotoxicity and Genotoxicity

Structure-activity relationships reveal position-dependent risks: 5′-substituted azo-benzoxazoles exhibit higher mutagenicity (azo-5′-benzoxazole IC₅₀ = 79.5 μg/mL in L929 fibroblasts) than 4′-isomers due to metabolic cleavage into genotoxic amines . While 1-naphthyl derivatives remain untested, substituent position profoundly impacts safety profiles.

Table 3: Toxicological Parameters of Benzoxazole Analogs

CompoundIC₅₀ (μg/mL)Micronucleus Frequency (%)Ames Test Result
azo-4′-benzoxazole87.91.2Negative
azo-5′-benzoxazole79.54.8Positive (TA97a)

Metabolic Stability

Mouse liver microsome studies of analog 73 show moderate stability (t₁/₂ = 44 min), suggesting rapid hepatic clearance . Fluorination or methylation at the naphthyl 4-position could enhance metabolic resistance.

Applications in Material Science

Fluorescent Probes

Benzoxazole’s rigid structure and extended conjugation make it a candidate for OLED emitters. Quantum yields for 2-aryl analogs reach 0.65–0.78 in dichloromethane, with emission tunable via substituent electronics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator